3-(Benzyloxy)-2-bromopyridine
Overview
Description
3-(Benzyloxy)-2-bromopyridine is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyloxy group in 3-(Benzyloxy)-2-bromopyridine is an activating group towards free radical attack .
Scientific Research Applications
Organic Synthesis
“3-(Benzyloxy)-2-bromopyridine” can be used as a precursor in organic synthesis . It can be used to synthesize other compounds such as benzyl acetate, which is a fragrance and flavoring agent.
Peptide Synthesis
The presence of a benzyloxy group makes this molecule a potential building block for the synthesis of peptides. Peptides are chains of amino acids that play crucial roles in biological functions.
Drug Development
This compound’s intricate structure allows for diverse applications, such as drug development. It can be used to design and synthesize new drugs with potential therapeutic effects.
Enzyme Studies
“3-(Benzyloxy)-2-bromopyridine” can be used in enzyme studies. It can help researchers understand the structure and function of various enzymes, which are vital for many biological processes.
Cyclization Reactions
This compound can be involved in cyclization reactions . These reactions are important in the synthesis of cyclic compounds, which have a wide range of applications in medicinal chemistry and materials science.
Antitubercular Agent Synthesis
In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, “3-(Benzyloxy)-2-bromopyridine” can be used in the synthesis of new inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Benzyloxy)-2-bromopyridine is a complex organic compound that interacts with several targets. The primary targets of this compound are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cell signaling.
Mode of Action
For instance, it may act as a nucleophile, competing with oxygen in certain reactions . This interaction can lead to the formation of an oxime, an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that the compound can influence the oxidation state of attached atoms, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This process can potentially affect various biochemical pathways, altering the normal functioning of cells.
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by glucose levels in the body.
Result of Action
It is known that the compound can influence the oxidation state of attached atoms . This can potentially lead to changes in the structure and function of proteins, affecting cellular processes.
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-2-bromopyridine can be influenced by various environmental factors. For instance, the presence of other compounds, such as antifungal azoles, in the environment can potentially interact with 3-(Benzyloxy)-2-bromopyridine, affecting its action . Furthermore, the compound’s action can be influenced by the physiological environment, such as glucose levels in the body .
properties
IUPAC Name |
2-bromo-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNKVYGLPCQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444811 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-bromopyridine | |
CAS RN |
132330-98-4 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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